molecular formula C10H15ClFNO B3103527 3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride CAS No. 144334-07-6

3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride

Cat. No. B3103527
CAS RN: 144334-07-6
M. Wt: 219.68
InChI Key: RLBMRFYDMYRCNH-UHFFFAOYSA-N
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Description

“3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride” is a chemical compound with the CAS Number: 144334-07-6 . It has a molecular weight of 219.69 and its IUPAC name is 3-[(4-fluorobenzyl)amino]-1-propanol hydrochloride . It is typically stored at room temperature and is available in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14FNO.ClH/c11-10-4-2-9(3-5-10)8-12-6-1-7-13;/h2-5,12-13H,1,6-8H2;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 219.69 . It is a solid at room temperature .

Scientific Research Applications

Building Block in Organic Synthesis

“3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride” can serve as a building block in organic synthesis . It can be used to construct more complex molecules for various research and industrial applications.

Fluorinated Pyridines Synthesis

This compound can be used in the synthesis of fluorinated pyridines . Fluorinated pyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Synthesis of Bioactive Compounds

The compound can be used in the synthesis of bioactive compounds . For instance, it can be used in the synthesis of F 18-substituted pyridines, which present a special interest as potential imaging agents for various biological applications .

Agricultural Applications

In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . “3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride” can be used in the synthesis of such fluorinated compounds.

Pharmaceutical Applications

About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . This compound, being a fluorinated compound, could potentially be used in the synthesis of new pharmaceuticals.

Reactions at the Benzylic Position

The compound contains a benzylic position, which is a site of high reactivity . This makes it useful in reactions that target the benzylic position, such as nucleophilic substitution reactions .

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It’s important to handle this compound with care, following all safety precautions mentioned in the MSDS.

properties

IUPAC Name

3-[(4-fluorophenyl)methylamino]propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO.ClH/c11-10-4-2-9(3-5-10)8-12-6-1-7-13;/h2-5,12-13H,1,6-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBMRFYDMYRCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCCO)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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